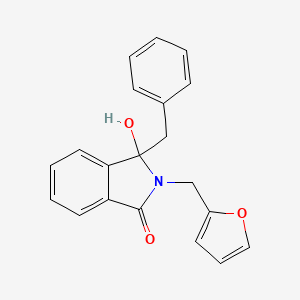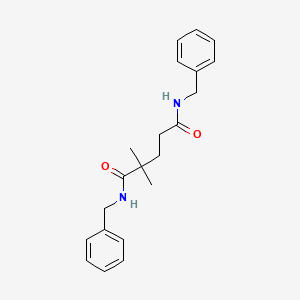
3-benzyl-2-(2-furylmethyl)-3-hydroxy-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoindolinone derivatives, including compounds similar to 3-benzyl-2-(2-furylmethyl)-3-hydroxy-1-isoindolinone, often involves strategies such as Cu-promoted C-H activation and nitroalkylation followed by intramolecular cyclization processes. For instance, efficient and selective syntheses of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones have been achieved via such methods, showcasing the versatility and efficiency of these synthetic approaches in producing isoindolinone derivatives (Yu et al., 2017).
Molecular Structure Analysis
The molecular structure of isoindolinones, including the compound , is characterized by the isoindolinone skeleton, which provides a rigid framework that can influence the compound's reactivity and physical properties. Structural analyses of similar compounds have been conducted, providing insights into the conformation and electronic structure of the isoindolinone ring system. For example, studies have detailed the interplanar angles and the spatial arrangement of substituents, which are crucial for understanding the compound's chemical behavior (Mukherjee et al., 2000).
Chemical Reactions and Properties
Isoindolinones undergo a variety of chemical reactions, reflecting their rich chemistry and utility as intermediates. These reactions include, but are not limited to, oxidative acylation, cycloadditions, and radical cyclization processes. For instance, a Rh(III)-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes via sp^2 C-H bond activation, followed by intramolecular cyclization, has been described, leading to the efficient synthesis of 3-hydroxyisoindolin-1-one derivatives (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of isoindolinones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. While specific data on this compound might not be readily available, the physical properties of similar compounds have been studied to understand how structural variations affect these characteristics. These studies provide a basis for predicting the behavior of isoindolinones in different environments and under various conditions.
Chemical Properties Analysis
The chemical properties of isoindolinones, including reactivity, stability, and functional group transformations, are central to their applications in synthetic chemistry. The presence of the isoindolinone core offers multiple sites for functionalization, enabling the synthesis of a wide range of derivatives with varied chemical properties. For example, the Lewis acid-mediated room-temperature cascade reaction showcases the reactivity of isoindolinones with alkynes, leading to the formation of diverse derivatives (Li et al., 2018).
Wissenschaftliche Forschungsanwendungen
Eco-benign Synthesis
An eco-benign and highly efficient approach to synthesizing isoindolinone derivatives has been developed, utilizing a three-component reaction of 2-formyl benzoic acid, ammonia, and heterocyclic compounds like 4-hydroxycoumarin or indole in water. This method is particularly notable for its environmental friendliness and the production of isoindolinone derivatives in good to excellent yields, highlighting the compound's relevance in green chemistry practices (Shen, Sun, & Lin, 2013).
Innovative Synthesis Methods
Efficient and selective synthesis techniques for 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones have been achieved through a Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization process. This methodology showcases the versatility and adaptability of isoindolinone derivatives in complex chemical syntheses (Yu et al., 2017).
Biological Activity and Therapeutic Potential
The 1-isoindolinone framework is integral to a wide range of natural compounds with diverse biological activities and potential therapeutic applications for various chronic diseases. The advancement in synthetic methods for these compounds underscores their significance in medicinal chemistry and drug development (Upadhyay, Thapa, Sharma, & Sharma, 2020).
Advancements in Chemical Synthesis
Research has also focused on the direct arylation-oxidation route to isoindolinone inhibitors, particularly targeting the MDM2-p53 interaction, a critical pathway in cancer research. This route allows for the efficient creation of 3-arylisoindolinone derivatives, showcasing the compound's applicability in developing cancer therapeutics (Dempster & Luzzio, 2011).
Catalysis and Functionalization
The catalytic systems, such as those based on cobalt(II) and rhodium(III), have been utilized for the oxidative C–H alkenylations and in situ directing group-assisted tandem oxidative olefination/Michael addition, respectively. These processes demonstrate the compound's role in facilitating regio- and site-selective functionalization, contributing to the efficient synthesis of isoindolinone frameworks with potential pharmaceutical applications (Ma & Ackermann, 2015); (Wang et al., 2018).
Eigenschaften
IUPAC Name |
3-benzyl-2-(furan-2-ylmethyl)-3-hydroxyisoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19-17-10-4-5-11-18(17)20(23,13-15-7-2-1-3-8-15)21(19)14-16-9-6-12-24-16/h1-12,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCFPENHHNETSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)
![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)
![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)
![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)
![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)


![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)
![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)
![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)
